![molecular formula C15H15NO B14213173 N-[2-(2-Methylbenzyl)phenyl]formamide CAS No. 830324-26-0](/img/structure/B14213173.png)
N-[2-(2-Methylbenzyl)phenyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-Methylbenzyl)phenyl]formamide is an organic compound that belongs to the class of formamides It is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a 2-methylbenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing N-[2-(2-Methylbenzyl)phenyl]formamide is through the Leuckart reaction. This reaction involves the reductive amination of aldehydes or ketones using formamide or ammonium formate as the nitrogen donor and reducing agent . The reaction typically requires high temperatures, usually between 120 and 130 °C, and can go up to 165 °C when using formamide .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using catalysts such as ammonium sulfate and magnesium chloride to improve yields. The use of large amounts of formamide or ammonium formate can also enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-Methylbenzyl)phenyl]formamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Methylbenzyl)phenyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(2-Methylbenzyl)phenyl]formamide involves its interaction with molecular targets such as enzymes and proteins. The formamide group can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The pathways involved may include the inhibition of specific enzymes or the alteration of protein-protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylformamide: Similar in structure but lacks the 2-methylbenzyl group.
N-Methyl-N-phenylformamide: Contains a methyl group attached to the nitrogen atom instead of the 2-methylbenzyl group.
Uniqueness
N-[2-(2-Methylbenzyl)phenyl]formamide is unique due to the presence of the 2-methylbenzyl group, which can influence its chemical reactivity and interactions with biological targets. This structural feature distinguishes it from other formamides and can lead to different applications and properties.
Eigenschaften
CAS-Nummer |
830324-26-0 |
|---|---|
Molekularformel |
C15H15NO |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
N-[2-[(2-methylphenyl)methyl]phenyl]formamide |
InChI |
InChI=1S/C15H15NO/c1-12-6-2-3-7-13(12)10-14-8-4-5-9-15(14)16-11-17/h2-9,11H,10H2,1H3,(H,16,17) |
InChI-Schlüssel |
XVAQXTVZWPUDTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CC2=CC=CC=C2NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Formamide, N-[3-(5-bromo-2-pyridinyl)-2-propynyl]-](/img/structure/B14213091.png)
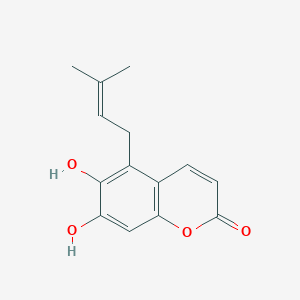
![(2S)-3-[(But-3-en-1-yl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14213109.png)
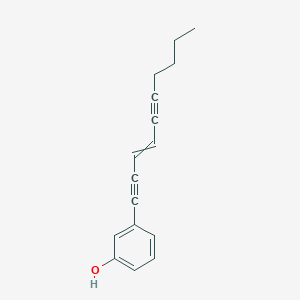
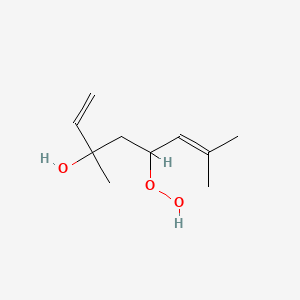
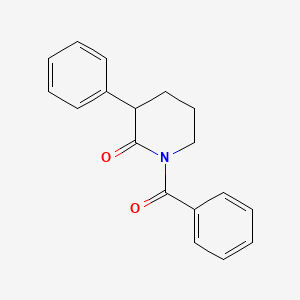
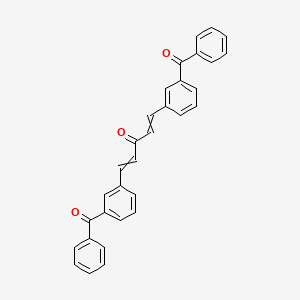
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-4-carboxamide](/img/structure/B14213130.png)
![2',3',5,6-Tetrachloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14213144.png)
![(2R)-2-[(Benzyloxy)methoxy]pentan-3-one](/img/structure/B14213148.png)

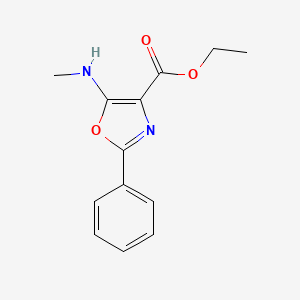
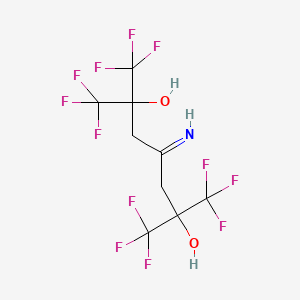
![N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride](/img/structure/B14213172.png)
